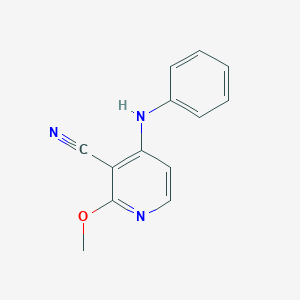

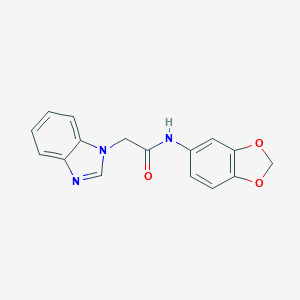

![molecular formula C14H12N4O2 B512756 6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B512756.png)

6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Overview

Description

The compound “6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a unique chemical with the linear formula C14H12N4O2 . It is part of a collection of rare and unique chemicals provided to early discovery researchers .

Synthesis Analysis

The synthesis of this compound involves a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Molecular Structure Analysis

The molecular structure of this compound is influenced by both intra and intermolecular hydrogen interactions . In addition, aromatic π–π interactions stabilize the molecular chains propagating along [001] .Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate, which was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (1), and aniline .Physical and Chemical Properties Analysis

The compound has a molecular weight of 268.277 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available resources.Scientific Research Applications

Corrosion Inhibition

6-Amino-4-(3-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives, like AMPC and ACPC, have been studied for their corrosion inhibition properties for mild steel in acidic environments. These compounds have shown high inhibition efficiency, with 96.1% and 94.6% effectiveness at certain concentrations, indicating their potential as corrosion inhibitors in industrial applications (Yadav et al., 2016).

Anti-Cancer Activity

A derivative of this compound, AMDPC, demonstrated potential anti-tumor activity in studies. Encapsulated in PEG-PLGA block copolymers for improved physiochemical and release profiles, it exhibited similar anti-tumor effects as AMDPC in BCAP-37 cancer cells. Its mechanism of action includes stimulating the expression of the P21 gene and blocking the cell cycle through a P53-independent pathway, suggesting its potential as a therapeutic agent in cancer treatment (Sun et al., 2019).

Antimicrobial Agents

Compounds synthesized from derivatives of this compound have been evaluated for their antimicrobial properties. Specific derivatives have shown potent activity against various microbes, indicating their potential use as antimicrobial agents (El-ziaty et al., 2018).

Synthesis of Bioactive Heterocycles

The compound has been used as a building block in the synthesis of new heterocycles like pyrimidinone, oxazinone, and iminopyrimidine. These synthesized compounds have been characterized and evaluated for their antimicrobial properties, highlighting their significance in the development of new bioactive molecules (El-ziaty et al., 2016).

Lubricating Oil Additives

Derivatives of this compound have been synthesized and evaluated as multifunctional additives for medium lubricating oils. Their properties as copper corrosion inhibitors, anti-rust, and antioxidants were assessed, showing effectiveness in enhancing the performance and longevity of lubricating oils (Salih & Al-Messri, 2022).

Safety and Hazards

Properties

IUPAC Name |

6-amino-4-(3-hydroxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2/c1-7-11-12(8-3-2-4-9(19)5-8)10(6-15)13(16)20-14(11)18-17-7/h2-5,12,19H,16H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGLIROVJFKWNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Hydroxy(phenyl)methyl]-4-(4-morpholinylmethyl)-1-benzofuran-5-ol](/img/structure/B512687.png)

methanone](/img/structure/B512689.png)

![6-Amino-5-cyano-3-methyl-2,4-dihydro-1'-isopropylspiro[pyrano[2,3-c]pyrazole-4,4'-piperidine]](/img/structure/B512736.png)

![6,6-dimethyl-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dithione](/img/structure/B512743.png)

![[4-(2,5-Dimethoxy-benzenesulfonyl)-piperazin-1-yl]-furan-2-yl-methanone](/img/structure/B512751.png)

![3,13b-Dimethyl-1,2,3,6,7,8,13,13b-octahydro-4H-pyrido[1',2':1,2]azepino[3,4-b]indol-4-one](/img/structure/B512754.png)

![3,5-Dimethoxy-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzamide](/img/structure/B512758.png)